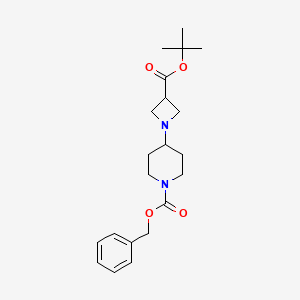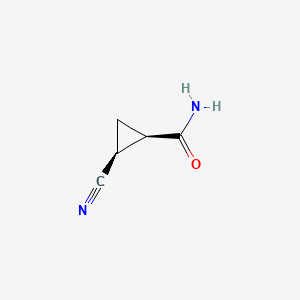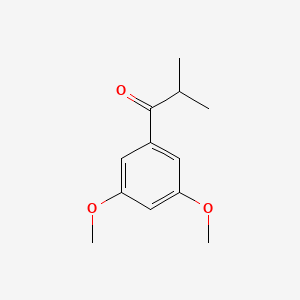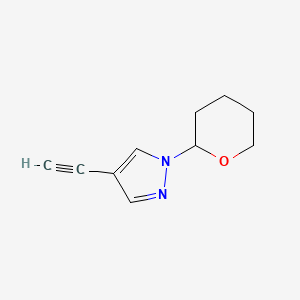
4-Ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a synthetic organic compound that features a pyrazole ring substituted with an ethynyl group and a tetrahydro-2H-pyran-2-yl group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole typically involves multi-step organic reactions. One possible route could involve:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable 1,3-dicarbonyl compound.
Introduction of the ethynyl group: This step might involve a Sonogashira coupling reaction, where a terminal alkyne is coupled with a halogenated pyrazole.
Attachment of the tetrahydro-2H-pyran-2-yl group: This could be done through a nucleophilic substitution reaction where the pyrazole is reacted with a suitable tetrahydro-2H-pyran-2-yl halide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions could target the pyrazole ring or the ethynyl group, potentially leading to saturated derivatives.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
4-Ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions or chemical modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Ethynyl-1H-pyrazole: Lacks the tetrahydro-2H-pyran-2-yl group.
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole: Lacks the ethynyl group.
4-Ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness
The combination of the ethynyl group and the tetrahydro-2H-pyran-2-yl group on the pyrazole ring might confer unique chemical reactivity and biological activity, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C10H12N2O |
|---|---|
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
4-ethynyl-1-(oxan-2-yl)pyrazole |
InChI |
InChI=1S/C10H12N2O/c1-2-9-7-11-12(8-9)10-5-3-4-6-13-10/h1,7-8,10H,3-6H2 |
InChI-Schlüssel |
JILMNSXDUUWMDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CN(N=C1)C2CCCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


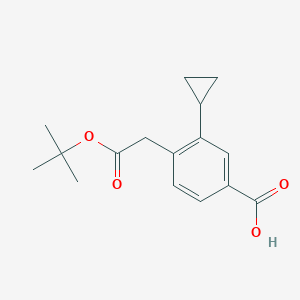
![4-[(E)-5,6-Dihydro-2,3'-bipyridin-3(4H)-ylidenemethyl]-3-methoxyphenol](/img/structure/B13905203.png)
![Ethyl 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylate](/img/structure/B13905211.png)
![tert-butylN-[5,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexyl]-N-methoxycarbamate](/img/structure/B13905217.png)
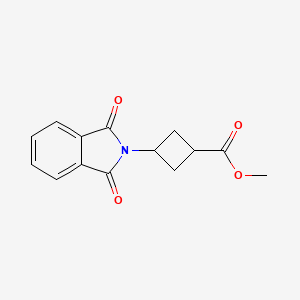
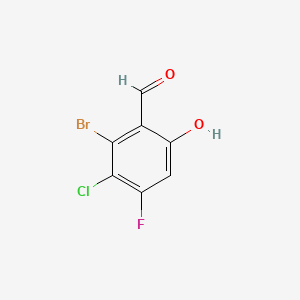
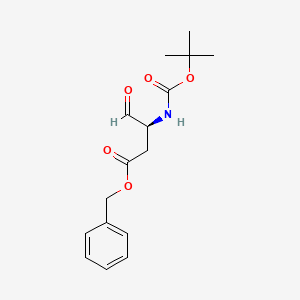
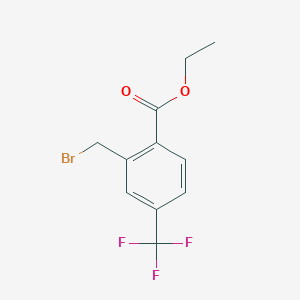
![(1R,4R,5S)-2-Azabicyclo[2.2.1]heptan-5-OL hydrochloride](/img/structure/B13905237.png)
![(7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B13905255.png)

